molecular formula C12H14N2O2 B3097060 Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-00-1

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B3097060
M. Wt: 218.25 g/mol
InChI Key: CPRFHRKJGCYBBF-UHFFFAOYSA-N
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Patent
US04988698

Procedure details

To a solution of ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate (1.1 g) in ethanol (6 ml) and water (6 ml) was added sodium hydroxide (806 mg) at ambient temperature, and the mixture was stirred for 1 hour. The reaction mixture was adjusted to pH 3.0 with conc. hydrochloric acid. After evaporation of ehtanol, the residual crystal was collected, washed with cold water and dried to give 7-ethylimidazo[1,2-a]pyridine-2-carboxylic acid (0.77 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
806 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[C:10]([C:12]([O:14]CC)=[O:13])[N:11]=[C:5]2[CH:4]=1)[CH3:2].[OH-].[Na+].Cl>C(O)C.O>[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[C:10]([C:12]([OH:14])=[O:13])[N:11]=[C:5]2[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)C1=CC=2N(C=C1)C=C(N2)C(=O)OCC
Name
Quantity
806 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of ehtanol
CUSTOM
Type
CUSTOM
Details
the residual crystal was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=CC=2N(C=C1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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